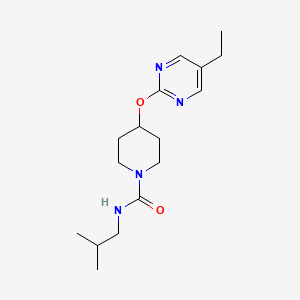

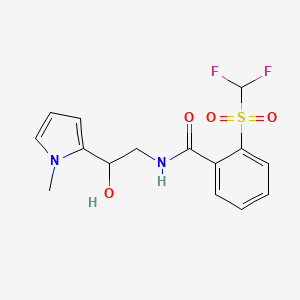

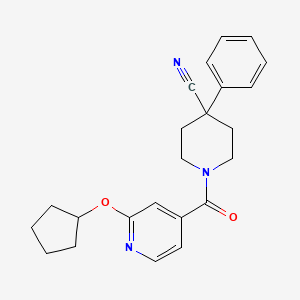

![molecular formula C8H12O3 B2626862 Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-oxane] CAS No. 2470439-90-6](/img/structure/B2626862.png)

Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-oxane]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4’-oxane] is a unique structure that offers opportunities for developing advanced materials, drug delivery systems, and nanotechnology-based solutions. It’s a part of a series of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo [3.1.0]hexane frameworks .

Molecular Structure Analysis

The molecular structure of Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4’-oxane] is unique and offers opportunities for developing advanced materials. Its linear formula is C4H2O4, and it has a molecular weight of 114.058 .Applications De Recherche Scientifique

Antitumor Agents

Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4’-oxane] compounds have been studied as potential antitumor agents . They have shown promising antiproliferative activity and have been tested against human erythroleukemic cell line K562 tumor cell line . The compounds were found to be cytotoxic against murine fibroblast 3T3 and SV-40 transformed murine fibroblast 3T3-SV40 cell lines .

Actin Cytoskeleton Transformation

These compounds have been observed to cause significant cell-cycle perturbation with higher accumulation of cells in the G0/G1 phase . They have also been found to cause changes in the actin cytoskeleton of cells .

Skeletal Editing of Organic Molecules

The compound EN300-27105983 has been used as a key reagent in a method for the “skeletal editing” of organic molecules by nitrogen atom deletion . This method was developed by Prof. Levin and co-workers from the University of Chicago .

Synthesis of Spirocycles

Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4’-oxane] is a type of spirocyclic compound . Spirocyclic compounds are widely used in the synthesis of various organic compounds .

Organocatalytic Reactions

These compounds have been used in organocatalytic reactions . For example, a three-component organocatalytic reaction of 1,3-dipolar cycloaddition between the in situ generated azomethine ylides and 3-substituted 1,2-diphenylcyclopropenes has been described .

Chemical Synthesis

The compound EN300-27105983 is available from chemical suppliers for use in various chemical synthesis applications .

Mécanisme D'action

The compounds containing spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4’-oxane] have been studied as potential antitumor agents. They have demonstrated a significant effect on the distribution of HeLa and CT26 cells across the cell cycle stage, with accumulation of cells in SubG1 phase and induced apoptosis .

Orientations Futures

Propriétés

IUPAC Name |

spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-oxane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-3-9-4-2-8(1)7-6(11-7)5-10-8/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRWTXTYJZZLHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C3C(O3)CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

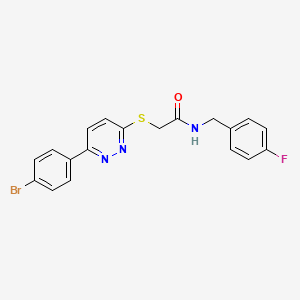

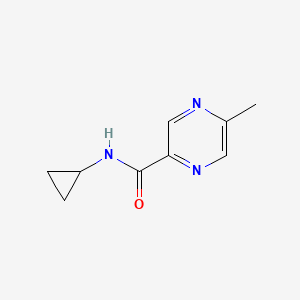

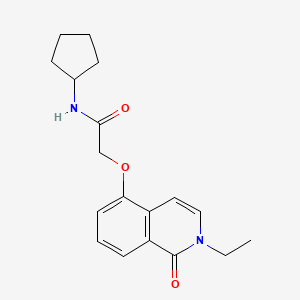

![N-cyclopentyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2626789.png)

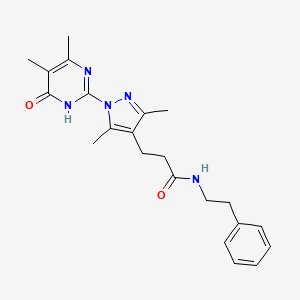

amine hydrochloride](/img/structure/B2626797.png)

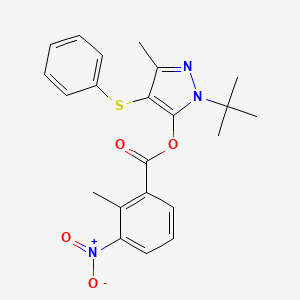

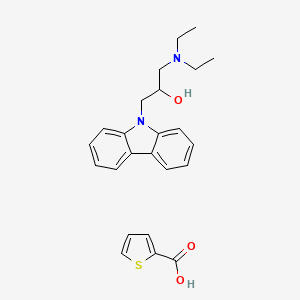

![2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2626800.png)

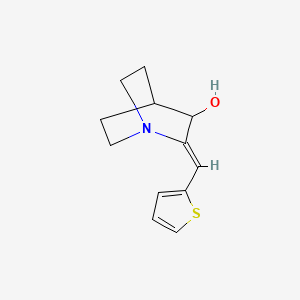

![2-(Dimethylamino)-4-methyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2626801.png)